molecular formula C10H18N2O2 B1524973 tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate CAS No. 1311315-14-6

tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate

Cat. No.: B1524973
CAS No.: 1311315-14-6
M. Wt: 198.26 g/mol
InChI Key: WMRJUYQOWIETBX-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C9H16N2O2 . It is a solid substance with a molecular weight of 184.24 g/mol . This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing ones.

Common Reagents and Conditions:

  • Oxidation reactions often use reagents like chromium(VI) oxide or potassium permanganate .

  • Reduction reactions may involve sodium borohydride or lithium aluminum hydride .

  • Substitution reactions typically use nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can produce carboxylic acids or ketones .

  • Reduction can yield amines or alcohols .

  • Substitution reactions can result in various derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the manufacturing of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.

Comparison with Similar Compounds

  • Tert-butyl acrylamide

  • N-tert-butylprop-2-enamide

  • 3,3-dimethyl-2-methylidenebutanamide

Uniqueness: Tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate is unique in its structure and reactivity compared to similar compounds. Its specific functional groups and molecular arrangement contribute to its distinct properties and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and uniqueness

Properties

IUPAC Name

tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-8(6-7-11)12(5)9(13)14-10(2,3)4/h8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRJUYQOWIETBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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